(E)-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(E)-2-methyl-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12(9-13-5-3-2-4-6-13)18(24)20-11-16-21-17(22-25-16)14-7-8-19-15(23)10-14/h2-10H,11H2,1H3,(H,19,23)(H,20,24)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSPXSZDZPDANH-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, and presents relevant data tables summarizing key findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H16N4O3
- Molecular Weight : 336.351 g/mol
This compound features a dihydropyridine moiety which is known for its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole and dihydropyridine functionalities exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of these compounds can effectively inhibit various bacterial strains and fungi.
Table 1: Antimicrobial Activity Data
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
Note: The MIC values are indicative and may vary with experimental conditions.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound's structure suggests it may interact with cellular pathways involved in cancer progression.
Table 2: Anticancer Activity Data
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Enzymatic Activities : Compounds containing oxadiazole rings have been reported to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Interference with DNA Synthesis : The dihydropyridine structure may affect nucleic acid metabolism, leading to impaired cell division in cancer cells.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds with similar structures. For example:
- A study published in the Journal of Medicinal Chemistry reported that certain oxadiazole derivatives exhibited potent anticancer activity against multiple cell lines, suggesting a promising avenue for drug development.
- Another investigation highlighted the antimicrobial efficacy of pyridine-based compounds against resistant strains of bacteria, underscoring the potential utility of such derivatives in clinical settings.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing (E)-2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylacrylamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of precursors (e.g., hydrazides and carboxylic acid derivatives) under basic conditions (e.g., NaOH/K₂CO₃) in solvents like DMF .
- Step 2 : Coupling the oxadiazole intermediate with a dihydropyridinone moiety using amide bond formation reagents (e.g., EDCI/HOBt) .
- Step 3 : Introducing the acrylamide group via Michael addition or condensation reactions under controlled pH and temperature .
- Key Considerations : Optimize reaction time and solvent polarity to avoid side products (e.g., over-oxidation of dihydropyridinone) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and acrylamide groups (e.g., coupling constants for E/Z isomerism) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isobaric impurities .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (e.g., 1650–1700 cm⁻¹ for oxadiazole and acrylamide C=O) .
- Data Contradiction Tip : Cross-validate NMR shifts with computational tools (e.g., DFT calculations) if experimental peaks deviate from literature .
Q. What structural motifs in this compound are pharmacologically relevant?
- Methodological Answer :
- Oxadiazole Ring : Enhances metabolic stability and hydrogen-bonding interactions with biological targets .
- Dihydropyridinone Moiety : Acts as a bioisostere for pyridine, improving solubility and binding affinity .
- Acrylamide Group : Facilitates covalent binding to cysteine residues in kinase targets (e.g., EGFR inhibitors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during oxadiazole formation?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Catalyst Optimization : Employ base catalysts (e.g., K₂CO₃) at 60–80°C to accelerate cyclization while avoiding decomposition .
- Workup Protocol : Extract impurities via acid-base partitioning (e.g., 0.2 M HCl/NaOH) and purify using column chromatography (silica gel, EtOAc/hexane) .
- Table 1 : Reaction Optimization Parameters
| Parameter | Optimal Range | Evidence |
|---|---|---|
| Temperature | 60–80°C | |
| Solvent | DMF/EtOH | |
| Reaction Time | 6–12 hrs |
Q. How to resolve contradictions in spectral data for structural analogs of this compound?
- Methodological Answer :
- Case Study : If NMR shows unexpected splitting patterns (e.g., diastereomeric mixtures), use chiral HPLC or NOESY to confirm stereochemistry .
- MS Artifacts : Differentiate [M+H]⁺ peaks from adducts (e.g., sodium or potassium) via isotopic pattern analysis .
- Computational Validation : Compare experimental IR stretches with density functional theory (DFT)-predicted vibrational modes .
Q. What strategies are effective for designing analogs with improved target selectivity?
- Methodological Answer :
- SAR Analysis :
- Oxadiazole Substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance binding to hydrophobic pockets .
- Acrylamide Modification : Replace the methyl group with bulkier substituents (e.g., isopropyl) to reduce off-target reactivity .
- Table 2 : Key Structural Modifications and Biological Impact
| Modification | Biological Effect | Evidence |
|---|---|---|
| Chlorophenyl oxadiazole | ↑ Kinase inhibition | |
| Methoxyethyl acrylamide | ↓ CYP450 metabolism |
Data Contradiction & Validation
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability and liver microsomal metabolism to identify rapid degradation pathways .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites contributing to efficacy differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
